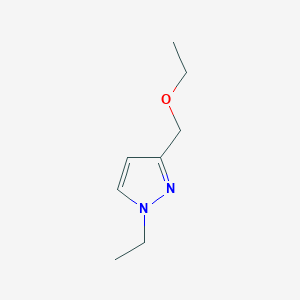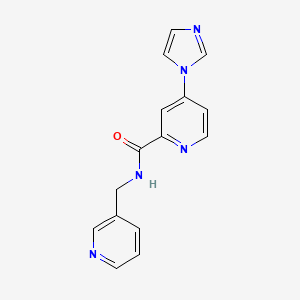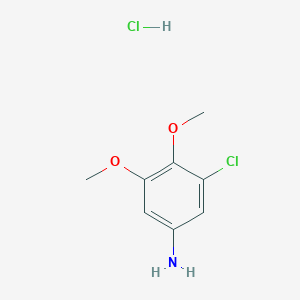
3-Chloro-4,5-dimethoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5-dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 1909337-13-8 . It has a molecular weight of 224.09 and its IUPAC name is 3-chloro-4,5-dimethoxyaniline hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4,5-dimethoxyaniline hydrochloride is 1S/C8H10ClNO2.ClH/c1-11-7-4-5(10)3-6(9)8(7)12-2;/h3-4H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Chloro-4,5-dimethoxyaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 224.09 .Scientific Research Applications
Chemical and Electrochemical Syntheses
Studies have shown that similar compounds, such as poly(2,5-dimethoxyaniline) (PDMA), can be synthesized through chemical and electrochemical methods. These compounds exhibit efficient catalysis and unique electroactivity due to their structural properties, suggesting potential applications in catalysis and electronic materials (Storrier, Colbran, & Hibbert, 1994).
Synthesis of Organic Cations
Research into new organic cations for materials science applications has been conducted. For example, the synthesis and characterization of a new organic cation with potential applications in material sciences and electronics have been explored (Kefi, Abid, Nasr, & Rzaigui, 2007).
Electrochromic Materials
The effect of electrolytes on the properties and morphology of electrochromic materials derived from similar compounds has been studied, indicating potential use in electrochromic devices (Suephatthima, Paradee, Sirivat, & Pattavarakorn, 2014).
Environmental Remediation
Research has also focused on the biodegradation of chloroaniline compounds, suggesting potential applications in bioremediation strategies for contaminated environments. These studies demonstrate that specific microorganisms can dehalogenate chloroanilines, potentially leading to new approaches in environmental cleanup (Kuhn & Suflita, 1989).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4,5-dimethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-4-5(10)3-6(9)8(7)12-2;/h3-4H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWXRYPMUEDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)


![N-[2-[4-(2-Amino-2-oxoethyl)azepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2609961.png)
![Ethyl 2-[2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2609962.png)
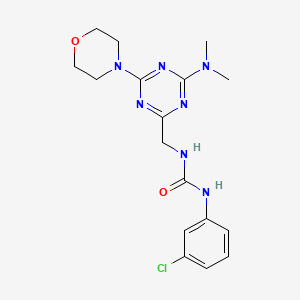
![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)


![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
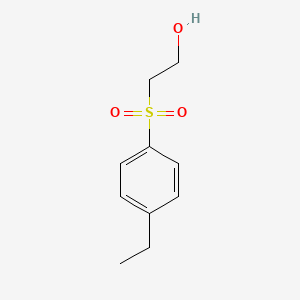
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
